molecular formula C22H16ClN3O6 B5208848 1-(3-chloro-4-methylphenyl)-4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione

1-(3-chloro-4-methylphenyl)-4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione

Cat. No. B5208848
M. Wt: 453.8 g/mol
InChI Key: JHUDEJXREKGWPI-YVLHZVERSA-N
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Description

The synthesis and investigation of compounds with pyrazole and furan moieties, such as the one , are of significant interest due to their potential applications in various fields of chemistry and material science. These compounds often exhibit unique chemical reactivities and physical properties because of their structural features.

Synthesis Analysis

The synthesis of related compounds involves regiospecific reactions, with crystallographic analysis often being crucial for unambiguous structure determination due to the complexity of identifying regioisomers through spectroscopic techniques alone (Kumarasinghe, Hruby, & Nichol, 2009). Schiff base ligands and their characterization also play a role in understanding the synthesis pathway of these complex molecules (Hayvalı, Unver, & Svoboda, 2010).

Molecular Structure Analysis

Molecular structure analysis through single-crystal X-ray diffraction reveals intramolecular hydrogen bonding and the planarity or near-planarity of certain molecular segments. This structural information is essential for understanding the compound's reactivity and interaction potential (Goh, Fun, Nithinchandra, Kalluraya, & Rai, 2010).

Chemical Reactions and Properties

Compounds with pyrazole and furan units can undergo various chemical reactions, including nucleophilic substitution and cyclocondensation, leading to a wide range of derivatives with diverse chemical properties (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).

Physical Properties Analysis

The physical properties, such as crystal packing and hydrogen bonding patterns, are crucial for the compound's stability and solubility. These properties can be influenced by subtle changes in molecular conformation and the presence of different functional groups (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, are defined by the functional groups present in the molecule. Understanding these properties is essential for predicting the behavior of these compounds in chemical reactions and potential applications (Khalifa, Al-Omar, & Nossier, 2017).

properties

IUPAC Name

(4Z)-1-(3-chloro-4-methylphenyl)-4-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O6/c1-12-3-4-13(9-18(12)23)25-22(28)17(21(27)24-25)10-15-6-8-20(32-15)16-7-5-14(31-2)11-19(16)26(29)30/h3-11H,1-2H3,(H,24,27)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUDEJXREKGWPI-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)OC)[N+](=O)[O-])C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)OC)[N+](=O)[O-])/C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-1-(3-chloro-4-methylphenyl)-4-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione

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